Golgin subfamily A member 3 (875-883)

Epitope mapping Antibody validation Blocking peptide

Golgin subfamily A member 3 (875-883) is a synthetic nonapeptide (sequence RLDSELKEL) corresponding to the C-terminal residues 875–883 of human Golgin-160 (GOLGA3), a coiled-coil Golgi autoantigen involved in Golgi stack maintenance and vesicular tethering. First catalogued as an HLA-A2‑restricted epitope within the shared immunoproteome of ovarian cancer , this peptide is principally employed as a sequence‑defined blocking reagent for anti‑GOLGA3 antibody validation and as a substrate for post‑translational modification mapping and protein‑interaction competition assays.

Molecular Formula
Molecular Weight
Cat. No. B1575438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGolgin subfamily A member 3 (875-883)
SynonymsGolgin subfamily A member 3 (875-883)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Golgin Subfamily A Member 3 (875-883) Peptide: Procurement-Relevant Identity and Functional Context


Golgin subfamily A member 3 (875-883) is a synthetic nonapeptide (sequence RLDSELKEL) corresponding to the C-terminal residues 875–883 of human Golgin-160 (GOLGA3), a coiled-coil Golgi autoantigen involved in Golgi stack maintenance and vesicular tethering . First catalogued as an HLA-A2‑restricted epitope within the shared immunoproteome of ovarian cancer [1], this peptide is principally employed as a sequence‑defined blocking reagent for anti‑GOLGA3 antibody validation and as a substrate for post‑translational modification mapping and protein‑interaction competition assays . Its short, precisely mapped sequence distinguishes it from recombinant protein fragments or longer synthetic peptides that span multiple functional domains.

Why Generic GOLGA3 Peptide Substitution Fails: Evidence-Based Selection Criteria for the 875–883 Fragment


GOLGA3‑targeted blocking reagents are not interchangeable because the epitope specificity, purity level, and formulation of the blocking peptide directly determine the signal‑to‑noise ratio and reproducibility of antibody competition assays . The 875-883 fragment (RLDSELKEL) maps to a discrete C‑terminal region that is distinct from the 1400-1450 region used by several commercial blocking peptides [1], and from the N‑terminal fragment (aa 1‑50) employed by other vendors [2]. Substituting with a recombinant protein fragment (e.g., aa 324‑419 or aa 555‑655) introduces additional epitopes that can generate off‑target blocking or incomplete competition, while truncated or overlapping peptides may fail to fully occupy the antibody paratope, leading to residual background . Quantitative differences in purity (>90 % by HPLC for the synthetic peptide versus >80 % by SDS‑PAGE for recombinant fragments) further compound these risks .

Quantitative Differentiation Guide: Golgin Subfamily A Member 3 (875-883) vs. Closest Analogs


Epitope Sequence Specificity: C-Terminal 875-883 vs. Internal 1400-1450 Region

The 875-883 peptide (RLDSELKEL) is derived from the extreme C‑terminus of GOLGA3, a region implicated in Golgi membrane tethering, whereas the alternative blocking peptide 1400-1450 maps to an internal coiled‑coil domain [1]. Antibodies raised against the 1400-1450 region do not cross‑react with the 875-883 epitope, meaning that blocking peptide and antibody must be epitope‑matched for effective competition. The 875-883 peptide provides exclusive blocking for antibodies targeting the C‑terminal domain (e.g., those validated in the Philip 2007 immunoproteomics study [2]), while the 1400-1450 peptide cannot substitute in this context.

Epitope mapping Antibody validation Blocking peptide

Purity: Synthetic 875-883 Peptide (>90 % by HPLC) vs. Recombinant Protein Fragment (>80 % by SDS-PAGE)

Commercially sourced synthetic GOLGA3 peptides, including the 875-883 fragment, are typically supplied at >90 % purity as verified by HPLC and mass spectrometry . In contrast, recombinant GOLGA3 protein fragments commonly used as blocking antigens (e.g., NBP1-91952, aa 324-419) are specified at >80 % purity by SDS-PAGE with Coomassie staining . The higher purity of the synthetic peptide reduces the risk of contaminating truncation products or host-cell proteins that could contribute to non‑specific binding in sensitive assays such as peptide ELISA, where detection limit dilutions of 1:16,000 are achievable only with high-purity blocking reagents .

Peptide purity Quality control Blocking assay reproducibility

Formulation and Reconstitution Consistency: Lyophilized 100 µg Pellet at 0.5 mg/mL vs. Liquid Recombinant Antigen at Variable Concentrations

The 875-883 peptide is universally supplied as a 100 µg lyophilized pellet that yields a precise 0.5 mg/mL solution upon reconstitution with 200 µL distilled water [1]. This standardized format allows direct molar-matched mixing with antibodies typically shipped at 0.5 mg/mL [2]. By contrast, recombinant GOLGA3 protein antigens are supplied as liquid solutions at variable concentrations (e.g., 0.5–2.5 mg/mL in PBS with urea or DMSO), requiring additional dilution calculations that introduce pipetting error and batch inconsistency [3].

Peptide formulation Reconstitution Blocking assay standardization

Disease-Relevance Validation: Ovarian Cancer Autoantigen Epitope Confirmed by Immunoproteomics vs. Unvalidated Internal Peptides

The RLDSELKEL epitope was identified by mass-spectrometry-based immunoproteomics as a naturally processed and presented MHC class I peptide on the surface of ovarian cancer cells, and was part of a shared autoantibody signature detectable in patient sera [1]. This experimental validation of disease relevance is not available for the 1400-1450 internal peptide or the N-terminal fragment, which have only been used as synthetic immunogens without demonstrated natural presentation or autoantibody reactivity [2]. For studies linking GOLGA3 to ovarian cancer diagnostics or immunotherapy, only the 875-883 peptide is supported by direct immunoproteomic evidence.

Cancer immunology Autoantigen Biomarker Ovarian cancer

Optimal Application Scenarios for Golgin Subfamily A Member 3 (875-883) Based on Quantitative Differentiation Evidence


Epitope-Matched Blocking for C‑Terminal GOLGA3 Antibody Validation in Western Blot and Immunohistochemistry

When validating polyclonal or monoclonal antibodies raised against the C‑terminal domain of GOLGA3, the 875-883 peptide (RLDSELKEL) is the only sequence‑matched blocking reagent that can guarantee complete epitope competition [1]. The standardized reconstitution to 0.5 mg/mL allows 1:1 (v/v) mixing with antibodies shipped at the same concentration, eliminating the need for molar excess calculations that increase variability . This application leverages the precise sequence identity and formulation consistency that distinguish this peptide from region‑mismatched or recombinant alternatives.

Ovarian Cancer Autoantibody and T‑Cell Epitope Studies

The 875-883 peptide is the only GOLGA3‑derived fragment with peer‑reviewed immunoproteomic validation as an MHC class I‑presented epitope on ovarian cancer cells and as a target of circulating autoantibodies in patient sera [1]. Researchers developing ELISpot assays, MHC tetramer staining, or autoantibody profiling for ovarian cancer should prioritize this peptide, as alternative GOLGA3 fragments lack any published evidence of natural processing or disease‑associated immune recognition.

High-Sensitivity Peptide ELISA Requiring Low Background and High Reproducibility

Peptide ELISA protocols for GOLGA3 antibody titration achieve detection limit dilutions of 1:16,000 only when the blocking peptide is of high purity [1]. The >90 % HPLC‑verified purity of the synthetic 875-883 peptide minimizes non‑specific binding from truncated or modified peptide impurities, in contrast to recombinant protein fragments specified at >80 % purity by SDS‑PAGE . Laboratories requiring stringent signal‑to‑noise thresholds for quantitative ELISA should select this peptide.

Functional Competition Assays to Dissect C‑Terminal Protein Interactions

The 875-883 region maps to the C‑terminal domain implicated in Golgi membrane tethering and interactions with small GTPases [1]. Introducing the synthetic peptide as a soluble competitor in in vitro reconstitution systems enables dose‑dependent disruption of native C‑terminal interactions, an approach not feasible with internal region peptides (e.g., 1400-1450) that target coiled‑coil domains irrelevant to membrane‑proximal functions .

Quote Request

Request a Quote for Golgin subfamily A member 3 (875-883)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.